molecular formula C7H7NO3 B1611625 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 38076-77-6

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1611625
CAS RN: 38076-77-6
M. Wt: 153.14 g/mol
InChI Key: XPFTYBICSCXZSW-UHFFFAOYSA-N
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Scientific Research Applications

Application 1: Drug Precursors or Perspective Ligands

  • Summary of the Application: 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands . These compounds are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results or Outcomes: The reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .

Application 2: Inhibitors Against Acetylcholinesterase Enzyme

  • Summary of the Application: 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally similar to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE) . This is relevant in the treatment of Alzheimer’s disease, which is associated with a reduction in acetylcholine in the brain .
  • Methods of Application or Experimental Procedures: The synthesis and evaluation of these compounds involve organic synthesis techniques and biological evaluation methods, including the in-house gas chromatography method for evaluating AChE inhibition .
  • Results or Outcomes: The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil, the positive control .

Application 3: Complexating Agent

  • Summary of the Application: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid is of interest as a complexating agent . Complexation is a process where a central metal ion forms coordinate bonds with a surrounding group of anions or neutral molecules.
  • Methods of Application or Experimental Procedures: The exact methods of application would depend on the specific complexation reaction being carried out. Typically, this would involve mixing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid with the metal ion in a suitable solvent, and then isolating the resulting complex .
  • Results or Outcomes: The outcome of the complexation reaction would be the formation of a new compound, where the 2-oxo-1,2-dihydropyridine-3-carboxylic acid acts as a ligand, binding to the central metal ion .

Application 4: Pharmaceuticals

  • Summary of the Application: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid is used in pharmaceuticals . It’s less studied, but it’s of interest due to its potential medicinal properties .
  • Methods of Application or Experimental Procedures: The compound could be used as a starting material or intermediate in the synthesis of various pharmaceutical drugs .

Application 5: Chemical Building Blocks

  • Summary of the Application: 2-oxo-1,2,3,4-tetrahydropyrimidines, which are structurally similar to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .
  • Methods of Application or Experimental Procedures: The compound could be used as a starting material or intermediate in the synthesis of various chemical building blocks .
  • Results or Outcomes: The use of 2-oxo-1,2,3,4-tetrahydropyrimidines could potentially lead to the development of new chemical building blocks with improved properties .

Application 6: AMPA Receptor Antagonist

  • Summary of the Application: 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel), which is structurally similar to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist .
  • Methods of Application or Experimental Procedures: The compound could be used as a drug for the treatment of neurological disorders where AMPA receptors are involved .
  • Results or Outcomes: The use of perampanel could potentially lead to the development of new drugs for the treatment of neurological disorders .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation1. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)1. Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


Future Directions

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.


properties

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTYBICSCXZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495832
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

38076-77-6
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kusakabe, Y Iso, Y Tada, M Sakagami… - Bioorganic & medicinal …, 2013 - Elsevier
The CB2 receptor has emerged as a potential target for the treatment of pruritus as well as pain without CB1-mediated side effects. We previously identified 2-pyridone derivatives 1 and …
Number of citations: 22 www.sciencedirect.com
AI Gerasyuto, MA Arnold, J Wang, G Chen… - Journal of Medicinal …, 2018 - ACS Publications
There exists an urgent medical need to identify new chemical entities (NCEs) targeting multidrug resistant (MDR) bacterial infections, particularly those caused by Gram-negative …
Number of citations: 12 pubs.acs.org

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